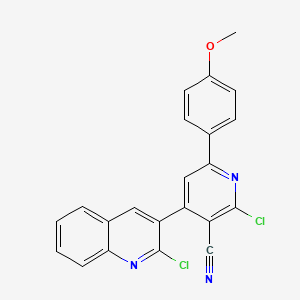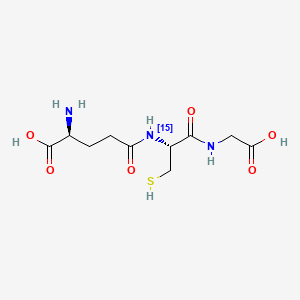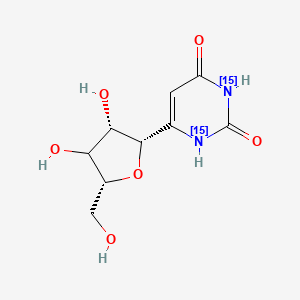
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 is a synthetic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Glycosylation: The pyrimidine base is then glycosylated with a ribose sugar derivative under acidic conditions to form the nucleoside.
Isotopic Labeling: The incorporation of the 15N2 isotopic label can be achieved through the use of labeled precursors during the synthesis of the pyrimidine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
科学研究应用
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial processes.
作用机制
The mechanism of action of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound may inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione: A non-labeled version of the compound.
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-13C: A compound labeled with carbon-13 isotopes.
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N: A compound labeled with a single nitrogen-15 isotope.
Uniqueness
The uniqueness of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 lies in its dual nitrogen-15 isotopic labeling, which can provide valuable insights into the compound’s behavior and interactions in various scientific studies. This isotopic labeling can be particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC 名称 |
6-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-6(14)7(15)8(17-4)3-1-5(13)11-9(16)10-3/h1,4,6-8,12,14-15H,2H2,(H2,10,11,13,16)/t4-,6?,7+,8+/m1/s1/i10+1,11+1 |
InChI 键 |
PNOJJMHMLVSJFV-OCDKFDFMSA-N |
手性 SMILES |
C1=C([15NH]C(=O)[15NH]C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
C1=C(NC(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


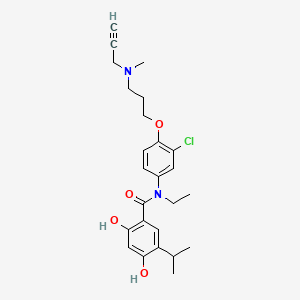
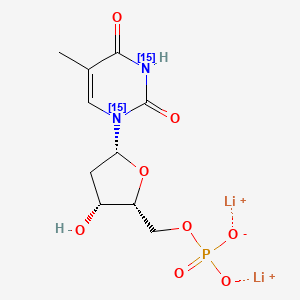
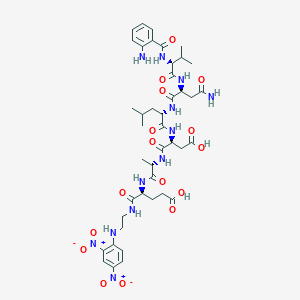

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
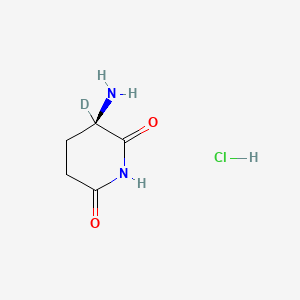
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
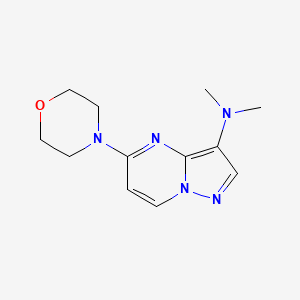

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
